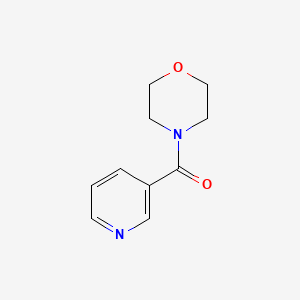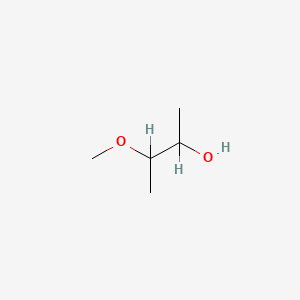
3-Méthoxy-2-butanol
Vue d'ensemble
Description
3-Methoxy-2-butanol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid characterized by its pleasant odor. This compound is a tertiary alcohol, which means the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. It is also known by other names such as 3-methoxybutan-2-ol .
Applications De Recherche Scientifique
3-Methoxy-2-butanol has found extensive utilization in various fields due to its distinctive properties :
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of biological processes and as a reagent in biochemical research.
Industry: It is used in the production of perfumes, cosmetics, and other consumer products.
Mécanisme D'action
Target of Action
3-Methoxy-2-butanol, also known as 3-Methoxybutan-2-ol, is a chemical compound with the molecular formula C5H12O2 The primary targets of this compound are not well-documented in the literature
Action Environment
The action, efficacy, and stability of 3-Methoxy-2-butanol can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and efficacy . .
Analyse Biochimique
Biochemical Properties
It is known that 3-Methoxy-2-butanol has a significant impact on biochemical reactions due to its structure and properties .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that the compound interacts with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound may interact with certain transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-butanol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxy-2-butanone with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the ketone group into a hydroxyl group, yielding 3-Methoxy-2-butanol .
Industrial Production Methods: In industrial settings, 3-Methoxy-2-butanol is often produced through the catalytic hydrogenation of 3-methoxy-2-butanone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-2-butanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Hydrohalic acids (HCl, HBr, HI)
Major Products Formed:
Oxidation: 3-methoxy-2-butanone
Reduction: 3-Methoxy-2-butanol
Substitution: Halogenated derivatives of 3-Methoxy-2-butanol
Comparaison Avec Des Composés Similaires
3-Methoxy-1-butanol: Another methoxy-substituted butanol with similar properties but different structural configuration.
3-Methoxy-3-methyl-1-butanol: A compound with an additional methyl group, used in similar applications.
Uniqueness: 3-Methoxy-2-butanol is unique due to its tertiary alcohol structure, which imparts different reactivity and physical properties compared to its primary and secondary counterparts. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
IUPAC Name |
3-methoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFJCUIVDTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338233 | |
| Record name | 3-Methoxy-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53778-72-6 | |
| Record name | 3-Methoxy-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


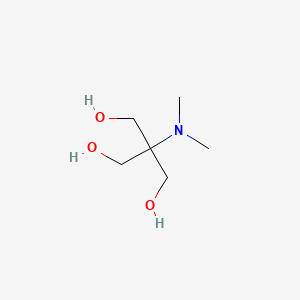

![2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1605067.png)
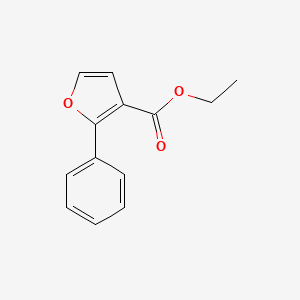
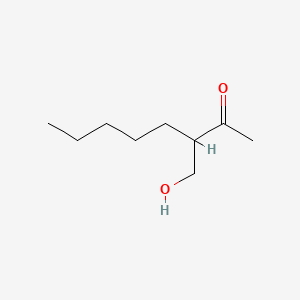
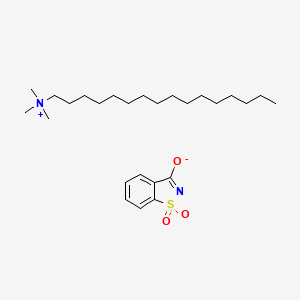
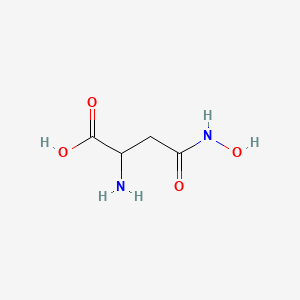



![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)


